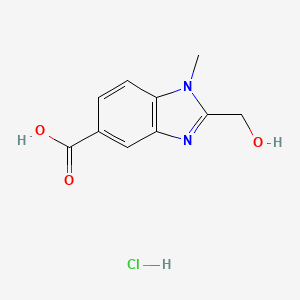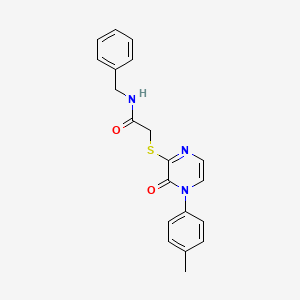
2-(hydroxymethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(hydroxymethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride is a heterocyclic compound that features a benzodiazole core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hydroxymethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted aniline with a suitable aldehyde, followed by cyclization and subsequent functional group modifications . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-(hydroxymethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to modify the benzodiazole ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzodiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while substitution reactions can introduce various functional groups onto the benzodiazole ring .
Applications De Recherche Scientifique
2-(hydroxymethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(hydroxymethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methyl-1H-benzodiazole-5-carboxylic acid: Similar structure but lacks the hydroxymethyl group.
1-methyl-1H-benzodiazole-5-carboxylic acid: Similar structure but lacks the hydroxymethyl group.
2-(hydroxymethyl)-1H-benzodiazole-5-carboxylic acid: Similar structure but lacks the methyl group on the nitrogen atom.
Uniqueness
The presence of both the hydroxymethyl and methyl groups in 2-(hydroxymethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride provides unique chemical properties and reactivity compared to its analogs. These functional groups can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
2-(hydroxymethyl)-1-methylbenzimidazole-5-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3.ClH/c1-12-8-3-2-6(10(14)15)4-7(8)11-9(12)5-13;/h2-4,13H,5H2,1H3,(H,14,15);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMGFDBLTSGVQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)O)N=C1CO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-benzylpiperidin-1-yl)-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2378293.png)
![Ethyl 5-(2-methoxyacetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2378294.png)
![3-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-cyclopropylpyridazine](/img/structure/B2378296.png)
![8-Benzyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B2378297.png)
![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-4-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2378298.png)
![2-Chloro-N-[[2-[(4-phenylpiperazin-1-yl)methyl]phenyl]methyl]propanamide](/img/structure/B2378299.png)

![N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2378303.png)

![2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2378305.png)
![1-(benzenesulfonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2378306.png)
![1,3-dimethyl-6-propyl-5-(propylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2378307.png)

